molecular formula C13H13ClN2 B11874918 3-Chloro-1-cyclopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-Chloro-1-cyclopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11874918
M. Wt: 232.71 g/mol
InChI Key: LIKCUVLSIRZOFI-UHFFFAOYSA-N
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Description

3-Chloro-1-cyclopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H9ClN2 It is a derivative of isoquinoline, a bicyclic compound that contains a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-cyclopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable chloro-substituted benzaldehyde, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-cyclopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

3-Chloro-1-cyclopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-cyclopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA synthesis by targeting bacterial DNA gyrase, similar to other quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluoroquinolone derivative with antibacterial properties.

    3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-8-nitro-4-oxo-ethyl ester: Another quinoline derivative with potential medicinal applications.

Uniqueness

3-Chloro-1-cyclopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and nitrile groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

3-chloro-1-cyclopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C13H13ClN2/c14-13-11(7-15)9-3-1-2-4-10(9)12(16-13)8-5-6-8/h8H,1-6H2

InChI Key

LIKCUVLSIRZOFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3CC3)Cl)C#N

Origin of Product

United States

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